[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Description
[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C24H23BrN4O4 and its molecular weight is 511.376. The purity is usually 95%.
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Biological Activity
The compound [2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule notable for its diverse structural features, including multiple heterocyclic components. This article reviews the biological activity associated with this compound, drawing from various studies and research findings.
Structural Characteristics
The compound is characterized by:
- Heterocyclic Rings : Contains both oxazole and triazole rings.
- Substituents : Features bromine and methoxy groups that enhance its lipophilicity and potential biological interactions.
These structural elements suggest that the compound may exhibit significant biological activity, particularly in the realms of anticancer and antimicrobial effects.
Biological Activity Overview
The biological activity of compounds similar to this one often includes:
- Anticancer Properties : Many triazole and oxazole derivatives have been reported to possess cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against bacterial and fungal strains.
The proposed mechanisms through which this compound may exert its effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that certain derivatives can trigger apoptotic pathways in cancer cells.
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- Apoptotic Induction :
-
Antimicrobial Activity :
- Research on related triazole compounds demonstrated effective inhibition of microbial growth against various pathogens, indicating a broad spectrum of antimicrobial properties .
Comparative Analysis
A comparison with structurally similar compounds reveals insights into the unique biological activity of this specific compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Bromo-1H-pyrazole | Pyrazole ring | Anticancer |
4-Methoxyphenyltriazole | Triazole ring | Antimicrobial |
2-Methylbenzothiazole | Benzothiazole ring | Anti-inflammatory |
This table illustrates that while there are compounds with similar functionalities, the specific arrangement and combination of functional groups in the target compound may confer distinct properties that enhance its potential as a therapeutic agent.
Properties
IUPAC Name |
[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrN4O4/c1-13-6-8-18(10-14(13)2)29-15(3)22(27-28-29)24(30)32-12-20-16(4)33-23(26-20)19-11-17(25)7-9-21(19)31-5/h6-11H,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOPGIZFANUDCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=C(C=CC(=C4)Br)OC)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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